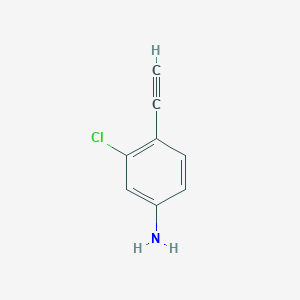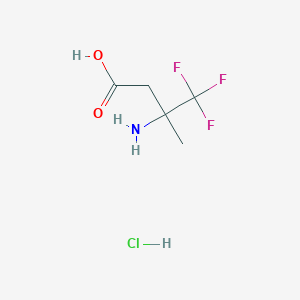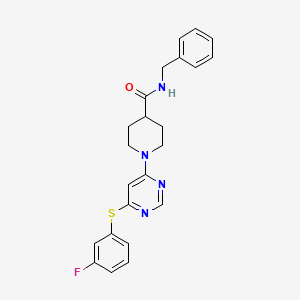
3-Chloro-4-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethynylaniline is a chemical compound with the molecular formula C8H6ClN . It is a terminal alkyne, similar to 4-ethynylaniline . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-ethynylaniline is represented by the linear formula C8H6ClN . The InChI code for this compound is1S/C8H6ClN/c1-2-6-3-4-7 (10)5-8 (6)9/h1,3-5H,10H2 . Physical And Chemical Properties Analysis
3-Chloro-4-ethynylaniline is a solid compound . It has a molecular weight of 151.6 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
3-Chloro-4-ethynylaniline has been instrumental in various chemical syntheses and catalytic processes. The compound has been utilized in the synthesis of polyfunctionalized indole derivatives through indium-catalyzed intramolecular cyclization. This process allows the selective production of these derivatives, which are crucial in medicinal chemistry and materials science (Sakai et al., 2008). Additionally, electrochemical oxidation of 4-ethynylaniline has paved the way for green electrochemical protocols for synthesizing diazine compounds, showcasing the compound's role in facilitating environmentally friendly synthetic pathways (Mehrdadian et al., 2021).
Polymer Science and Material Chemistry
3-Chloro-4-ethynylaniline is a key precursor in the polymerization of N-(4-substituted benzylidene)-4-ethynylanilines and 4-substituted N-(4-ethynylbenzylidene)anilines. This process, facilitated by various transition metal catalysts, results in the formation of polyacetylenes with aromatic Schiff base type pendant groups. These polymers have diverse applications in material science due to their unique properties, including fluorescence and structural versatility (Balcar et al., 2001). Moreover, a study by Gui et al. (2006) highlights the synthesis of a new conjugated polymer with amine groups from 4-ethynylaniline, contributing to advancements in electro-optical materials (Gui et al., 2006).
Heterocyclic Chemistry and CO2 Fixation
A novel synthesis of 3-carboxylated indoles involving a tandem-type cyclization of 2-ethynylanilines, followed by CO2 fixation, has been realized. This method represents a significant stride in heterocyclic chemistry and provides an innovative strategy for CO2 fixation, demonstrating the compound's potential in contributing to sustainable chemical processes (Inamoto et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
They typically undergo electrophilic aromatic substitution, a polar, stepwise process where an electrophile attacks a carbon to form a cationic intermediate .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially impact its bioavailability.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be hypothesized that it may cause changes at the molecular level that could potentially affect cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethynylaniline. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility could be influenced by the pH and temperature of its environment .
Propiedades
IUPAC Name |
3-chloro-4-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVJMGWFQPCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)


